2,2',4,4',5,5'-Hexabromobiphenyl
Overview
Description
2,2’,4,4’,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound where the hydrogen atoms at positions 2, 2’, 4, 4’, 5, and 5’ of biphenyl are replaced by bromine atoms . This compound is known for its use as a brominated flame retardant, which helps in reducing the flammability of various materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The process includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction . The reaction conditions are carefully controlled to ensure the selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of 2,2’,4,4’,5,5’-Hexabromobiphenyl follows a similar bromination process but on a larger scale. The reaction mixture is purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’,5,5’-Hexabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Scientific Research Applications
2,2’,4,4’,5,5’-Hexabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants.
Medicine: Studied for its toxicological effects and potential health impacts.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,5,5’-Hexabromobiphenyl involves its interaction with various molecular targets:
Ligand-Activated Transcriptional Activator: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene.
Inhibition of Cell-Cell Communication: It inhibits gap junction-mediated intercellular communication, which can lead to cellular dysfunctions, including tumor promotion.
Comparison with Similar Compounds
2,2’,4,4’,5,5’-Hexabromobiphenyl is unique among similar compounds due to its specific bromination pattern. Similar compounds include:
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A chlorinated analog with similar properties but different halogen atoms.
2,2’,4,4’,5,5’-Hexafluorobiphenyl: A fluorinated analog with distinct chemical behavior.
These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBJSKXDBUNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858838 | |
Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |
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Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polybrominated biphenyl appears as a white chalky solid. Softens at 162 °F. (NTP, 1992), White solid; [HSDB] | |
Record name | POLYBROMINATED BIPHENYL | |
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Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |
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Boiling Point |
72 °C | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone and benzene, In water, 0.011 mg/L at 25 °C | |
Record name | POLYBROMINATED BIPHENYL | |
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URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
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Vapor Pressure |
7.6e-05 mmHg at 194 °F (NTP, 1992), 0.00000005 [mmHg], 5.2X10-8 mm Hg at 25 °C | |
Record name | POLYBROMINATED BIPHENYL | |
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URL | https://cameochemicals.noaa.gov/chemical/20935 | |
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Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |
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Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
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Impurities |
Flame retardant (Firemaster BP-6 ) was subjected to chem and toxicological analyses to establish whether brominated dibenzo-p-dioxin or dibenzofuran impurities were present. No bromodibenzofurans or bromodibenzo-p-dioxins were found., Firemaster BP-6 contains 25 ppm hexabromonaphthalene and 1 ppm pentabromonaphtalene as impurities. Firemaster BP-6 has been found to contain 70 ppm hexabromonaphthalene and 150 ppm pentabromonaphthalene. | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
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Color/Form |
White solid | |
CAS No. |
67774-32-7, 59080-40-9 | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |
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Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |
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Record name | FireMaster FF 1 | |
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Record name | 2,2',4,4',5,5'-HEXABROMOBIPHENYL | |
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Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
246 to 250 °F (NTP, 1992) | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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